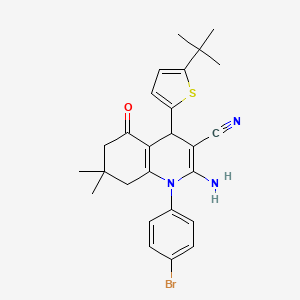![molecular formula C33H27Cl2N3O4S B11542300 N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms.
Formation of the hydrazinecarbonyl group: This involves the reaction of hydrazine with a carbonyl compound.
Attachment of the naphthalen-1-ylmethoxy group: This step involves the reaction of a naphthalene derivative with a methoxy group.
Industrial Production Methods
Industrial production of such complex compounds often involves the use of automated synthesizers and reactors to ensure precision and efficiency. The process may include:
Batch processing: Where reactions are carried out in large batches.
Continuous flow processing: Where reactants are continuously fed into the reactor and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine groups.
Reduction: Reduction reactions can occur at the sulfonamide and dichlorophenyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
Oxidation products: May include sulfoxides or sulfones.
Reduction products: May include amines or alcohols.
Substitution products: May include halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a potential therapeutic agent, particularly in the treatment of bacterial infections.
Industry: As a component in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves:
Molecular targets: Such as enzymes or receptors in biological systems.
Pathways involved: The compound may interfere with metabolic pathways, leading to the inhibition of bacterial growth or other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dichlorophenyl)-4-methyl-N-({N’-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide: can be compared with other sulfonamides, such as:
Uniqueness
- Structural uniqueness : The presence of the naphthalen-1-ylmethoxy group and the specific arrangement of functional groups make this compound unique.
- Functional uniqueness : The compound may exhibit unique biological or chemical properties due to its specific structure.
Propiedades
Fórmula molecular |
C33H27Cl2N3O4S |
|---|---|
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C33H27Cl2N3O4S/c1-23-9-16-29(17-10-23)43(40,41)38(32-18-13-27(34)19-31(32)35)21-33(39)37-36-20-24-11-14-28(15-12-24)42-22-26-7-4-6-25-5-2-3-8-30(25)26/h2-20H,21-22H2,1H3,(H,37,39)/b36-20+ |
Clave InChI |
SUTBUTKZRIQICO-ZSNJKBEMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide](/img/structure/B11542222.png)
![2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11542225.png)
![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)

![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11542271.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542279.png)
![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)
![3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)
